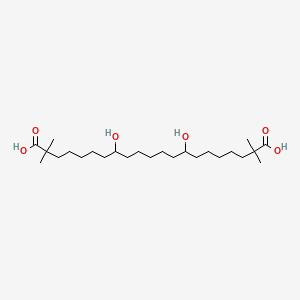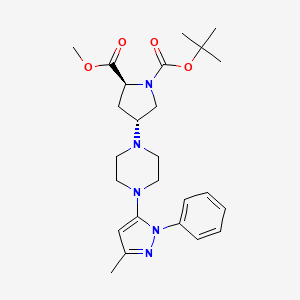
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid is a chemical compound with the molecular formula C25H48O6 and a molecular weight of 444.64 g/mol. This compound is used in the preparation of salt forms of bempedoic acids, which are useful in the treatment of diseases.
Preparation Methods
The synthesis of 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid involves several steps:
Substitution Reaction: Isobutyronitrile and 1,4-dihalogenated butane are used as raw materials to obtain 2,2-dimethyl-6-halogenated hexanenitrile.
Hydrolysis and Acidification: The 2,2-dimethyl-6-halogenated hexanenitrile undergoes hydrolysis, acidification, and decarboxylation to form 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid.
Reduction Reaction: The 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid is reduced using a boron reducing agent, followed by hydrolysis and acidification to obtain the target product.
Chemical Reactions Analysis
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in the preparation of bempedoic acids, which have therapeutic applications in treating diseases.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid involves its interaction with specific molecular targets and pathways. In the case of its use in bempedoic acids, the compound inhibits the enzyme adenosine triphosphate-citrate lyase, which plays a role in cholesterol synthesis. This inhibition leads to a reduction in cholesterol levels, making it useful in the treatment of hypercholesterolemia.
Comparison with Similar Compounds
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid can be compared with other similar compounds such as:
Bempedoic Acid: Both compounds are used in the treatment of hypercholesterolemia, but this compound is a precursor in the synthesis of bempedoic acid.
Heneicosanedioic Acid: This compound shares a similar structure but lacks the hydroxyl groups present in this compound
The uniqueness of this compound lies in its specific functional groups and its role in the synthesis of therapeutically important compounds.
Properties
CAS No. |
2570179-40-5 |
|---|---|
Molecular Formula |
C25H48O6 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
8,14-dihydroxy-2,2,20,20-tetramethylhenicosanedioic acid |
InChI |
InChI=1S/C25H48O6/c1-24(2,22(28)29)18-12-6-10-16-20(26)14-8-5-9-15-21(27)17-11-7-13-19-25(3,4)23(30)31/h20-21,26-27H,5-19H2,1-4H3,(H,28,29)(H,30,31) |
InChI Key |
CZWCJKCSYCVMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCC(CCCCCC(CCCCCC(C)(C)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)




![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)

![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)



